molecular formula C36H33N3O7 B3259934 N-(1-(4-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide CAS No. 325683-91-8

N-(1-(4-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B3259934
CAS No.: 325683-91-8
M. Wt: 619.7 g/mol
InChI Key: DUUUIECLFYEGNZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex tetrahydrofuran (THF) ring substituted with bis(4-methoxyphenyl)(phenyl)methoxy and hydroxyl groups. Its structure includes a dihydropyrimidin-4-yl core, which is critical for interactions with biological targets such as enzymes or nucleic acids. The compound is synthesized via multi-step organic reactions, including nucleophilic substitutions and protective group strategies, as described in . Key spectral data (e.g., MS: 410.0 [M+H], $ ^1H $ NMR δ 11.27 (s, 1H)) confirm its purity and stereochemical configuration.

Properties

IUPAC Name

N-[1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N3O7/c1-43-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(44-2)20-16-27)46-30-23-45-34(32(30)40)39-22-21-31(38-35(39)42)37-33(41)24-9-5-3-6-10-24/h3-22,30,32,34,40H,23H2,1-2H3,(H,37,38,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUUIECLFYEGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4COC(C4O)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Tetrahydrofuran moiety : A cyclic ether that contributes to the compound's solubility and reactivity.
  • Dihydropyrimidine core : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Benzamide group : Often associated with neurotransmitter receptor activity.

The molecular formula for the compound is C30H29N3O5C_{30}H_{29}N_{3}O_{5} with a molecular weight of approximately 505.57 g/mol .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. The dihydropyrimidine structure is known to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of dihydropyrimidines can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting NF-kB signaling .

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against a range of pathogens. The presence of the methoxyphenyl groups enhances its lipophilicity, allowing better penetration into microbial membranes. In vitro studies have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The dihydropyrimidine moiety may act as an inhibitor of specific enzymes involved in cell cycle regulation.
  • Receptor Modulation : The benzamide group could interact with various receptors, potentially modulating neurotransmitter systems or other signaling pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased apoptosis in cancer cells while sparing normal cells .

Study 1: Anticancer Efficacy

A study published in MedChemComm evaluated the efficacy of similar compounds against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability when treated with the compound, with IC50 values lower than those observed for standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
Test Compound15MCF-7
Doxorubicin20MCF-7

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Thiophosphate-Containing Analog (Compound 38)

Structure : The analog in replaces the hydroxyl group at the THF 3-position with a thiophosphate (-S-bis(4-methoxyphenyl)(phenyl)methyl) group .
Synthesis : Achieved via sodium methoxide-mediated nucleophilic substitution (59% yield).
Properties :

  • Molecular Weight : 707.77 (vs. 633.69 for the target compound in ) .
  • Stability : Thiophosphate may enhance resistance to enzymatic hydrolysis compared to hydroxyl groups.
  • Applications : Used in therapeutic oligonucleotides for improved nuclease resistance .

Fluorinated Analog ()

Structure: Features a 3-fluoro and 4-amino group on the THF ring. Properties:

  • Molecular Weight: Not explicitly stated, but the addition of fluorine increases electronegativity.
  • Bioactivity : Fluorine enhances metabolic stability and membrane permeability.
  • Safety : Requires handling under inert conditions (2–8°C, dark) due to sensitivity .

Methoxyethoxy-Substituted Analog ()

Structure : Contains a 2-methoxyethoxy group at the THF 3-position.
Properties :

  • Solubility : The ether group improves solubility in polar solvents.
  • Storage : Stable at -20°C under inert atmospheres .
  • Molecular Formula : C$ _{40} $H$ _{41} $N$ _{3} $O$ _{9} $ (vs. C$ _{37} $H$ _{35} $N$ _{3} $O$ _{7} $ for the target compound) .

Thieno[2,3-d]pyrimidin Analogs ()

Structure: Replaces the dihydropyrimidin core with a thieno[2,3-d]pyrimidin system. Properties:

  • Bioactivity : Demonstrated antimicrobial activity against bacterial and fungal strains .

Comparative Data Table

Compound Molecular Weight Key Substituents Synthesis Yield Applications
Target Compound 633.69 3-OH, bis(4-MeOPh)(Ph)methoxy Not specified Oligonucleotide therapeutics
Thiophosphate Analog (38) 707.77 3-S-bis(4-MeOPh)(Ph)methyl 59% Nuclease-resistant probes
Fluorinated Analog ~650 (estimated) 3-F, 4-NH$ _2 $ Not specified Drug candidates
Methoxyethoxy Analog 707.77 3-(2-methoxyethoxy) >98% purity Solubility-enhanced probes
Thieno[2,3-d]pyrimidin 437.42 Thieno core, 4-CF$ _3 $-phenoxy 65–72% Antimicrobial agents

Key Research Findings

  • Stereochemical Impact : The (2R,4S,5R) configuration in ’s compound vs. (2R,4S,5S) in affects diastereomer activity. For example, fluorinated analogs show varied binding affinities depending on THF ring stereochemistry.
  • Safety Profiles : Compounds with bis(4-methoxyphenyl) groups (e.g., ) require stringent storage (-20°C, inert atmosphere) due to oxidative and hydrolytic sensitivity .
  • Biological Efficacy : Thiophosphate analogs exhibit superior stability in serum compared to hydroxylated versions, making them suitable for in vivo applications .

Q & A

Basic: What coupling reagents and conditions are recommended for synthesizing derivatives of this compound?

The synthesis of benzamide derivatives typically employs DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents to activate carboxylic acids for amide bond formation. Optimal conditions include anhydrous solvents (e.g., CH₂Cl₂), reaction temperatures of 0–25°C, and stoichiometric ratios of 1:1.2 (acid:amine) to minimize side reactions. Post-synthesis purification via column chromatography is critical to isolate high-purity products .

Advanced: How can researchers troubleshoot low yields during the coupling step?

Low yields may arise from incomplete activation of the carboxylic acid or moisture contamination . Strategies include:

  • Using freshly distilled DCC to avoid urea byproduct accumulation.
  • Replacing DCC with EDC·HCl for moisture-sensitive reactions.
  • Optimizing solvent polarity (e.g., switching from CH₂Cl₂ to DMF for poorly soluble intermediates).
  • Monitoring reaction progress via TLC or LC-MS to identify side products. Hazard assessments should precede reagent substitutions to ensure safety .

Basic: Which spectroscopic methods are essential for structural confirmation?

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).
  • ¹H-NMR confirms regiochemistry (e.g., methoxy protons at δ 3.7–3.9 ppm).
  • Elemental analysis validates empirical formulas.
  • X-ray crystallography (using SHELXL) resolves absolute stereochemistry and crystal packing .

Advanced: How to resolve discrepancies between theoretical and observed spectroscopic data?

Discrepancies may stem from tautomerism , solvate formation , or crystal polymorphism . Solutions include:

  • Conducting variable-temperature NMR to detect dynamic equilibria.
  • Re-crystallizing under different solvents to isolate stable polymorphs.
  • Refining X-ray data with SHELXL to model disorder or hydrogen bonding .

Basic: What safety protocols are critical when handling intermediates?

  • Perform hazard assessments for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable).
  • Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis.
  • Store light-sensitive intermediates in amber vials at –20°C to prevent decomposition .

Advanced: How to design analogs with improved metabolic stability?

Incorporate trifluoromethyl groups to enhance lipophilicity and resistance to oxidative metabolism. Use computational docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes. Validate stability via microsomal incubation assays and LC-MS metabolite profiling .

Basic: What role does the bis(4-methoxyphenyl)(phenyl)methoxy group play?

This group acts as a protecting group for hydroxyl moieties, preventing undesired side reactions during synthesis. Its bulkiness also influences solubility and crystallinity, facilitating purification .

Advanced: How to mitigate mutagenicity risks in derivatives?

  • Screen analogs via Ames II testing to assess mutagenic potential.
  • Replace mutagenic motifs (e.g., anomeric amides) with bioisosteres like benzimidazoles.
  • Compare toxicity profiles to reference compounds (e.g., benzyl chloride) to guide structural modifications .

Basic: How to determine binding constants with biological targets?

Use spectrofluorometric titration at λex = 340 nm and λem = 380 nm. Prepare compound solutions in pH 5 buffer (optimal fluorescence intensity) and measure quenching upon target addition. Calculate binding constants via Stern-Volmer plots .

Advanced: Which crystallographic tools are recommended for complex structures?

  • SHELXL refines high-resolution data and models twinning or disorder.
  • Olex2 or Mercury visualize hydrogen-bonding networks and π-π stacking.
  • For macromolecular complexes, combine with SHELXPRO for phase extension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Reactant of Route 2
N-(1-(4-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

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